1,2-Dimyristoyl-sn-glycero-3-phospho-sn-glycerol sodium salt
Overview
Description
1,2-Dimyristoyl-sn-glycero-3-phospho-sn-glycerol sodium salt is a synthetic anionic saturated phospholipid. It is predominantly found in the membranes of gram-positive bacteria and consists of two myristoyl chains. This compound is often used to mimic bacterial membranes in scientific studies due to its structural properties .
Preparation Methods
1,2-Dimyristoyl-sn-glycero-3-phospho-sn-glycerol sodium salt can be synthesized through the reaction of myristic acid with glycerol. The process typically involves the formation of myristic acid sodium salt, which then reacts with glycerol to form the desired compound . Industrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although this is not a common reaction for this type of phospholipid.
Reduction: Reduction reactions are also rare for this compound.
Substitution: It can undergo substitution reactions, particularly at the phosphate group, where different substituents can be introduced.
Common reagents used in these reactions include strong acids and bases, as well as specific catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2-Dimyristoyl-sn-glycero-3-phospho-sn-glycerol sodium salt has a wide range of applications in scientific research:
Mechanism of Action
The compound exerts its effects by integrating into lipid bilayers, mimicking the natural phospholipids found in bacterial membranes. It interacts with various proteins and peptides, affecting their structure and function. The molecular targets include membrane proteins and enzymes involved in lipid metabolism .
Comparison with Similar Compounds
1,2-Dimyristoyl-sn-glycero-3-phospho-sn-glycerol sodium salt is unique due to its specific structure and properties. Similar compounds include:
1,2-Dipalmitoyl-sn-glycero-3-(phospho-S-(1-glycerol)), sodium salt: Similar structure but with palmitoyl chains instead of myristoyl chains.
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine: Similar structure but with an ethanolamine group instead of a glycerol group.
1,2-Dimyristoyl-sn-glycero-3-phospho-L-serine, sodium salt: Similar structure but with a serine group instead of a glycerol group.
These compounds share similar properties but differ in their specific applications and interactions due to the variations in their chemical structures.
Properties
IUPAC Name |
sodium;[(2S)-2,3-dihydroxypropyl] [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H67O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-33(37)41-29-32(30-43-45(39,40)42-28-31(36)27-35)44-34(38)26-24-22-20-18-16-14-12-10-8-6-4-2;/h31-32,35-36H,3-30H2,1-2H3,(H,39,40);/q;+1/p-1/t31-,32+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNOOKSBAYIHQI-XJEPUKKESA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@H](CO)O)OC(=O)CCCCCCCCCCCCC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66NaO10P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
688.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116870-30-5 | |
Record name | 1,2-Dimyristoyl-sn-glycero-3-(phospho-S-(1-glycerol)), sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116870305 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SODIUM 1,2-DIMYRISTOYL-SN-GLYCERO-3-(PHOSPHO-S-(1-GLYCEROL)) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P17P4C999T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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